N-[3-(dimethylamino)propyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-5-nitro-1-benzothiophene-2-carboxamide hydrochloride
Description
The compound N-[3-(dimethylamino)propyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),5,8-tetraen-5-yl}-5-nitro-1-benzothiophene-2-carboxamide hydrochloride is a structurally complex molecule featuring:
- A tricyclic core (10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),5,8-tetraene) with fused oxygen, sulfur, and nitrogen heterocycles.
- A 5-nitro-1-benzothiophene-2-carboxamide moiety, contributing electron-withdrawing and aromatic properties.
- A hydrochloride counterion, improving stability and crystallinity.
While the provided evidence lacks direct data on this compound’s synthesis, bioactivity, or physicochemical properties (e.g., melting point, solubility), structural analogs in suggest it may belong to a class of molecules studied for pharmacological applications, such as enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S2.ClH/c1-25(2)6-3-7-26(22(28)21-11-14-10-15(27(29)30)4-5-19(14)33-21)23-24-16-12-17-18(13-20(16)34-23)32-9-8-31-17;/h4-5,10-13H,3,6-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTXFHJSEAXWQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[3-(dimethylamino)propyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-5-nitro-1-benzothiophene-2-carboxamide hydrochloride is a complex organic molecule with potential therapeutic applications. This article focuses on its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Dimethylamino group : Enhances solubility and biological activity.
- Dioxa-thia-azatricyclo core : Imparts structural stability and potential interactions with biological targets.
- Nitro and carboxamide functionalities : May influence pharmacokinetics and bioactivity.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Dimethylamino Group | Enhances solubility |
| Dioxa-Thia-Azatricyclo Core | Provides structural integrity |
| Nitro Group | Potential for redox activity |
| Carboxamide | Influences binding interactions |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably, it has been shown to inhibit P-glycoprotein (P-gp), a key protein involved in multidrug resistance (MDR) in cancer cells.
P-glycoprotein Inhibition
Research indicates that the compound enhances the intracellular accumulation of chemotherapeutic agents by inhibiting P-gp-mediated efflux. This was demonstrated through molecular docking studies and in vitro assays.
- Binding Affinity : The compound shows significant binding affinity to the P-gp transmembrane domain, comparable to known inhibitors like zosuquidar (ΔG = -10.3 kcal/mol) .
- Cell Line Studies : In studies using KB-8-5 human cervical carcinoma cells, the compound increased the uptake of Rhodamine 123 and doxorubicin by 10.2-fold and 9.1-fold, respectively .
Efficacy in Cancer Models
In vitro studies have demonstrated the compound's effectiveness in reversing drug resistance in various cancer cell lines:
- KB-8-5 Cells : Increased intracellular doxorubicin levels significantly.
- RLS40 Lymphosarcoma Cells : Similar enhancements in drug accumulation were observed.
Table 2: Efficacy Data
| Cell Line | Compound Concentration (μM) | Rho123 Uptake (Fold Increase) | Doxorubicin Uptake (Fold Increase) |
|---|---|---|---|
| KB-8-5 | 10 | 10.2 | 9.1 |
| RLS40 | 20 | 15.6 | 1.75 |
Study on Multidrug Resistance Reversal
A significant study evaluated the compound's ability to reverse MDR in a panel of cancer cell lines. The results indicated that treatment with the compound led to a marked increase in sensitivity to doxorubicin, suggesting its potential as an adjuvant therapy in combination with standard chemotherapeutic agents.
Key Findings:
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound shares key features with analogs listed in , enabling a comparative analysis:
Table 1: Structural and Functional Group Comparisons
Key Observations:
Core Modifications: The target compound’s tricyclic core (dioxa-thia-aza) is distinct from simpler benzothiazole or thiophene cores in analogs like 1052530-89-8 or 863558-54-5. This complexity may enhance binding specificity but reduce synthetic accessibility .
Side Chain Variations: The dimethylaminopropyl group is shared with 1052530-89-8, suggesting a role in solubility or cationic interaction with targets. In contrast, 863558-54-7 uses a piperazine-pyridine chain for enhanced blood-brain barrier penetration .
Pharmacological Implications :
- Analogs like 1052537-38-8 (CHEMBL1461998) are documented in drug discovery databases for protease inhibition, implying the target compound’s tricyclic core could be optimized for similar targets .
- The nitro group may confer reactivity unsuitable for oral bioavailability, unlike the dioxopyrrolidinyl group in 1052537-38-8, which is metabolically stable .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
